molecular formula C23H29N3O4S B2909020 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide CAS No. 896284-92-7

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

カタログ番号 B2909020
CAS番号: 896284-92-7
分子量: 443.56
InChIキー: UGFPDESYPJBPEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MS023 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In

作用機序

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide inhibits the activity of HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has been found to selectively inhibit HDAC1, HDAC2, and HDAC3, which are known to be overexpressed in many cancers.
Biochemical and Physiological Effects:
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell proliferation. N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has been found to improve cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

The advantages of using N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide in lab experiments include its high potency and selectivity for HDACs, which allows for specific targeting of these enzymes. However, the limitations of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

将来の方向性

There are several potential future directions for the use of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide in scientific research. One area of interest is the development of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Another potential direction is the use of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide as a tool for studying the role of HDACs in gene regulation and disease pathogenesis. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research in the scientific community.

合成法

The synthesis of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide involves the reaction of o-tolyl oxalyl chloride with N-(2-pyrrolidin-1-ylmethyl)-mesitylsulfonamide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

科学的研究の応用

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. HDACs have been found to be overexpressed in many cancers, leading to the dysregulation of gene expression and cell proliferation. N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has been shown to inhibit the activity of HDACs, leading to the induction of cell cycle arrest and apoptosis in cancer cells.

特性

IUPAC Name

N'-(2-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-12-17(3)21(18(4)13-15)31(29,30)26-11-7-9-19(26)14-24-22(27)23(28)25-20-10-6-5-8-16(20)2/h5-6,8,10,12-13,19H,7,9,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPDESYPJBPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。